Positional Isomer Selectivity: 3-Amino vs. 5-Amino Substitution Diverges Kinase Hinge-Binding Geometry
The 3-amino substituent on the pyrazole ring of CAS 54738-66-8 provides a hydrogen-bond donor vector directed toward the kinase hinge region (Val96 backbone carbonyl in CDK2) that is geometrically distinct from the 5-amino isomer CAS 99347-08-7. In the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one series, the C3 position was shown by X-ray crystallography to engage the ATP-binding pocket hinge, with the 3-amino group forming critical hydrogen bonds to backbone residues [1]. The 5-amino isomer places the H-bond donor at a topologically non-equivalent position on the pyrazole, predicted to yield a different binding pose that is not documented to support CDK inhibition [2].
| Evidence Dimension | Hydrogen-bond donor vector orientation relative to pyrimidinone carbonyl |
|---|---|
| Target Compound Data | 3-NH₂ oriented toward hinge (C3 position); HBD count = 2 (3-NH₂ + N5-H); HBA count = 4; zero rotatable bonds [3] |
| Comparator Or Baseline | 5-Amino isomer (CAS 99347-08-7): 5-NH₂ on pyrimidine ring; same molecular formula C₆H₇N₅O, MW 165.15, but amino group topology differs. No published CDK2 co-crystal structure available. |
| Quantified Difference | Qualitative difference in H-bond donor geometry; the 3-NH₂ position is explicitly claimed as essential for CDK inhibitor activity in patent US 2020/0247809 [2], whereas the 5-amino isomer is not disclosed in the same patent. |
| Conditions | Comparison based on computed molecular descriptors (PubChem) and patent structural claims; no direct biochemical head-to-head assay identified in primary literature. |
Why This Matters
Procurement of the 3-amino isomer rather than the 5-amino isomer is mandatory for research programs targeting the CDK hinge-binding pharmacophore described in patent US 2020/0247809.
- [1] Markwalder JA, Seitz SP, Sherk SR. Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. J Med Chem. 2004;47(24):5894-5911. doi:10.1021/jm020455u. PMID: 15537345. View Source
- [2] Wunderlich W, et al. 3-AMINO-1,5-DIHYDRO-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONES AS CYCLIN DEPENDENT KINASE INHIBITORS. US Patent Application Publication US 2020/0247809 A1. Filed 2017-11-29, Published 2020-08-06. View Source
- [3] PubChem Compound Summary. 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 99347-08-7). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
